1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
CAS No.: 2034493-65-5
Cat. No.: VC4392351
Molecular Formula: C14H19N5O2
Molecular Weight: 289.339
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034493-65-5 |
|---|---|
| Molecular Formula | C14H19N5O2 |
| Molecular Weight | 289.339 |
| IUPAC Name | 1-(2-methoxyethyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
| Standard InChI | InChI=1S/C14H19N5O2/c1-19-10-12(9-18-19)13-11(4-3-5-15-13)8-17-14(20)16-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H2,16,17,20) |
| Standard InChI Key | KKOYHKZIFYPUIC-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NCCOC |
Introduction
Structural Overview
-
Molecular Formula: The molecular formula for this compound would be derived from its structural components, including a urea group, a pyrazole ring, a pyridine ring, and a methoxyethyl group. The general formula for such compounds can be complex, often involving multiple nitrogen, carbon, oxygen, and hydrogen atoms.
-
Functional Groups: The presence of a urea group, pyrazole ring, and pyridine ring suggests potential for hydrogen bonding and other interactions with biological targets. The methoxyethyl group adds flexibility and solubility to the molecule.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. These may include:
-
Starting Materials: Pyrazole derivatives, pyridine derivatives, and urea precursors are common starting materials.
-
Reaction Conditions: Syntheses often involve coupling reactions, such as Suzuki or Buchwald-Hartwig amination, under conditions that require palladium or copper catalysts and appropriate ligands.
Biological Activity
Compounds with pyrazole and pyridine rings are known for their diverse pharmacological properties, including anticancer and antiviral activities. The urea backbone can enhance interactions with biological targets through hydrogen bonding.
| Compound Type | Biological Activity | References |
|---|---|---|
| Diaryl Ureas | Antiproliferative | |
| Pyrazole Derivatives | Antiviral, Anticancer | |
| Urea Derivatives | Antiproliferative |
Research Findings
While specific research findings on 1-(2-methoxyethyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea are not available, related compounds have shown promising biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume